REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]([N:5]1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10])=[CH2:4].[C:11](OC=C)(=[O:13])[CH3:12]>CO>[CH:3]([N:5]1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10])=[CH2:4].[CH:11]([OH:13])=[CH2:12] |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
4.7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
resultant solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
800 mg
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Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O.C(C)(=O)OC=C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 48 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The hydrolyzed product, 1-vinyl pyrrolidone/vinyl alcohol copolymer was precipitated out in 10-fold excess of diethyl ether three times
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Type
|
CUSTOM
|
Details
|
The solid was then dried under vacuum at 60° C. overnight
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Duration
|
8 (± 8) h
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(CCC1)=O.C(=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |